molecular formula C28H30O4S2 B3049954 Sulfonium, triphenyl-, 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonate (1:1) CAS No. 227199-92-0

Sulfonium, triphenyl-, 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonate (1:1)

Cat. No. B3049954
M. Wt: 494.7 g/mol
InChI Key: FJALTVCJBKZXKY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06620957B1

Procedure details

Triphenylsulfonium iodide (390 mg; 1 mmol), ethyl orthoacetate (486 mg; 3 mmol), and camphorsulfonic acid (278 mg; 1.2 mmol) were dissolved in anhydrous methylene chloride (10 ml), and the resultant mixture was stirred for 12 hours at room temperature. The reaction mixture was alkalinized by adding 1% aqueous ammonia (10 ml), and subjected to extraction with methylene chloride three times, followed by drying. The solvent was removed through distillation, and the thus-obtained semi-solid matter was washed with ether, to thereby yield 410 mg of the target compound as white crystals (yield: 82%).
Quantity
390 mg
Type
reactant
Reaction Step One
Name
ethyl orthoacetate
Quantity
486 mg
Type
reactant
Reaction Step One
Quantity
278 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Yield
82%

Identifiers

REACTION_CXSMILES
[I-].[C:2]1([S+:8]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C([O-])([O-])(OCC)C.[C:28]12([CH2:38][S:39]([OH:42])(=[O:41])=[O:40])[C:35]([CH3:37])([CH3:36])[CH:32]([CH2:33][CH2:34]1)[CH2:31][C:29]2=[O:30].N>C(Cl)Cl>[C:28]12([CH2:38][S:39]([O-:42])(=[O:40])=[O:41])[C:35]([CH3:37])([CH3:36])[CH:32]([CH2:33][CH2:34]1)[CH2:31][C:29]2=[O:30].[C:15]1([S+:8]([C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)[C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1 |f:0.1,6.7|

Inputs

Step One
Name
Quantity
390 mg
Type
reactant
Smiles
[I-].C1(=CC=CC=C1)[S+](C1=CC=CC=C1)C1=CC=CC=C1
Name
ethyl orthoacetate
Quantity
486 mg
Type
reactant
Smiles
C(C)(OCC)([O-])[O-]
Name
Quantity
278 mg
Type
reactant
Smiles
C12(C(=O)CC(CC1)C2(C)C)CS(=O)(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
subjected to extraction with methylene chloride three times
CUSTOM
Type
CUSTOM
Details
by drying
CUSTOM
Type
CUSTOM
Details
The solvent was removed through distillation
WASH
Type
WASH
Details
the thus-obtained semi-solid matter was washed with ether

Outcomes

Product
Name
Type
product
Smiles
C12(C(=O)CC(CC1)C2(C)C)CS(=O)(=O)[O-].C2(=CC=CC=C2)[S+](C2=CC=CC=C2)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 410 mg
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.